molecular formula C12H11FN2O2S B353584 3-fluoro-N-(2-pyridinylmethyl)benzenesulfonamide CAS No. 670272-65-8

3-fluoro-N-(2-pyridinylmethyl)benzenesulfonamide

Cat. No.: B353584
CAS No.: 670272-65-8
M. Wt: 266.29g/mol
InChI Key: KYMCKHJBZBJBAU-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicine, agriculture, and industry. This particular compound features a fluorine atom attached to the benzene ring and a pyridin-2-ylmethyl group attached to the sulfonamide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-pyridinylmethyl)benzenesulfonamide typically involves the amidation reaction. The general synthetic route includes the reaction of 3-fluorobenzenesulfonyl chloride with pyridin-2-ylmethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-pyridinylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

3-fluoro-N-(2-pyridinylmethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or antifungal activity. The exact molecular pathways involved depend on the specific enzyme and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a bromine atom instead of a pyridin-2-ylmethyl group.

    3-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide: Similar structure but with the pyridinyl group attached at a different position.

    N-(pyridin-2-ylmethyl)benzenesulfonamide: Lacks the fluorine atom on the benzene ring.

Uniqueness

3-fluoro-N-(2-pyridinylmethyl)benzenesulfonamide is unique due to the presence of both the fluorine atom and the pyridin-2-ylmethyl group. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The fluorine atom enhances the compound’s stability and reactivity, while the pyridin-2-ylmethyl group contributes to its biological activity.

Properties

CAS No.

670272-65-8

Molecular Formula

C12H11FN2O2S

Molecular Weight

266.29g/mol

IUPAC Name

3-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H11FN2O2S/c13-10-4-3-6-12(8-10)18(16,17)15-9-11-5-1-2-7-14-11/h1-8,15H,9H2

InChI Key

KYMCKHJBZBJBAU-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=CC(=C2)F

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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